molecular formula C6H14ClNO2S B14560154 Hexylsulfamyl chloride CAS No. 61758-27-8

Hexylsulfamyl chloride

Cat. No.: B14560154
CAS No.: 61758-27-8
M. Wt: 199.70 g/mol
InChI Key: HYGZEZCYCFBYFY-UHFFFAOYSA-N
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Description

Hexylsulfamyl chloride is an organosulfur compound with the molecular formula C6H14ClNO2S. This compound is characterized by its unique structure, which includes a hexyl group attached to a sulfamyl chloride moiety. It is used in various chemical reactions and has applications in multiple scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: Hexylsulfamyl chloride can be synthesized through the reaction of hexylamine with chlorosulfonic acid. The reaction typically proceeds as follows: [ \text{C6H13NH2} + \text{ClSO3H} \rightarrow \text{C6H13NHSO2Cl} + \text{HCl} ] This reaction is carried out under controlled conditions to ensure the purity and yield of the product.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactions using similar reagents. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and advanced purification techniques to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: Hexylsulfamyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: Reacts with nucleophiles such as amines and alcohols to form corresponding sulfonamides and sulfonates.

    Reduction: Can be reduced to hexylsulfamyl compounds using reducing agents like lithium aluminum hydride.

    Oxidation: Undergoes oxidation to form sulfonic acids or sulfonyl chlorides.

Common Reagents and Conditions:

    Nucleophilic Substitution: Typically carried out in the presence of a base such as pyridine or triethylamine.

    Reduction: Conducted in an inert atmosphere using lithium aluminum hydride in anhydrous ether.

    Oxidation: Performed using oxidizing agents like hydrogen peroxide or potassium permanganate.

Major Products:

    Sulfonamides: Formed from the reaction with amines.

    Sulfonates: Produced from the reaction with alcohols.

    Sulfonic Acids: Result from oxidation reactions.

Scientific Research Applications

Hexylsulfamyl chloride has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Employed in the modification of biomolecules for research purposes.

    Medicine: Investigated for its potential use in drug development and as a reagent in pharmaceutical synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of hexylsulfamyl chloride involves its reactivity as an electrophile. It readily reacts with nucleophiles, leading to the formation of sulfonamide or sulfonate bonds. This reactivity is due to the presence of the highly electrophilic sulfonyl chloride group, which facilitates the formation of stable products through nucleophilic attack.

Comparison with Similar Compounds

Hexylsulfamyl chloride can be compared with other sulfonyl chlorides such as:

    Methanesulfonyl Chloride: A simpler sulfonyl chloride with a methyl group.

    Ethylsulfamyl Chloride: Contains an ethyl group instead of a hexyl group.

    Chlorosulfonyl Isocyanate: A sulfonyl chloride with an isocyanate group.

Uniqueness: this compound is unique due to its longer alkyl chain, which imparts different physical and chemical properties compared to shorter-chain sulfonyl chlorides. This makes it suitable for specific applications where longer alkyl chains are advantageous.

Properties

CAS No.

61758-27-8

Molecular Formula

C6H14ClNO2S

Molecular Weight

199.70 g/mol

IUPAC Name

N-hexylsulfamoyl chloride

InChI

InChI=1S/C6H14ClNO2S/c1-2-3-4-5-6-8-11(7,9)10/h8H,2-6H2,1H3

InChI Key

HYGZEZCYCFBYFY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCNS(=O)(=O)Cl

Origin of Product

United States

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